Antimalarial agent 29

Description

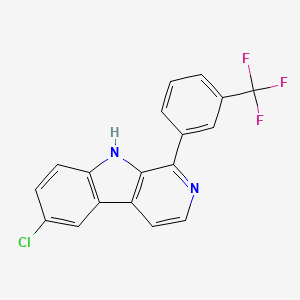

Structure

3D Structure

Properties

Molecular Formula |

C18H10ClF3N2 |

|---|---|

Molecular Weight |

346.7 g/mol |

IUPAC Name |

6-chloro-1-[3-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole |

InChI |

InChI=1S/C18H10ClF3N2/c19-12-4-5-15-14(9-12)13-6-7-23-16(17(13)24-15)10-2-1-3-11(8-10)18(20,21)22/h1-9,24H |

InChI Key |

MWRDJWDOACIZJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=CC3=C2NC4=C3C=C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Potency of Antimalarial Agent 29: A Technical Guide to its Mechanism of Action

For Immediate Release

Orlando, FL – November 7, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of the promising antimalarial candidate, designated as agent 29. This document is intended for researchers, scientists, and drug development professionals engaged in the fight against malaria. Agent 29, a 6-chloro-2-arylvinylquinoline derivative, has demonstrated potent low nanomolar antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum, marking it as a significant compound in the development of new therapeutics.

Core Compound Identity

Agent 29: (E)-6-chloro-2-(4-fluorostyryl)-4-((4-(piperidin-1-yl)piperidin-1-yl)methyl)quinoline

Executive Summary

Antimalarial agent 29 exhibits potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. While belonging to the quinoline class of antimalarials, its mechanism of action appears to be distinct from the classical inhibition of hemozoin formation, a hallmark of drugs like chloroquine. This suggests a novel mode of action that could be pivotal in overcoming existing drug resistance. This guide summarizes the current understanding of its bioactivity, delineates the experimental protocols used for its characterization, and presents signaling and workflow diagrams to illustrate key processes.

Quantitative Bioactivity Data

The antiplasmodial efficacy of agent 29 has been quantified against various strains and developmental stages of P. falciparum. The following tables summarize these findings for comparative analysis.

Table 1: In Vitro Activity Against Asexual Blood Stages of P. falciparum

| Compound | Strain | EC₅₀ (nM) | Resistance Index (RI) | Selectivity Index (SI) |

| Agent 29 | Dd2 (CQ-resistant) | 4.8 ± 2.0 | < 1 | > 200 |

| Agent 29 | 3D7 (CQ-sensitive) | 8.7 ± 0.5 | ||

| Chloroquine | Dd2 (CQ-resistant) | - | ~10 | - |

| Chloroquine | 3D7 (CQ-sensitive) | - | - |

RI is calculated as EC₅₀ (Dd2) / EC₅₀ (3D7). A value < 1 indicates higher potency against the resistant strain. SI is calculated as cytotoxicity (e.g., against a mammalian cell line) / antiplasmodial activity (EC₅₀).

Table 2: Activity Against P. falciparum Gametocyte Stages

| Compound | Stage | EC₅₀ (nM) |

| Agent 29 | Early (II-III) | 590.7 ± 118.7 |

| Agent 29 | Late (IV-V) | 2049.3 ± 113.6 |

| Methylene Blue (Control) | Early (II-III) | 74.7 ± 21.9 |

| Methylene Blue (Control) | Late (IV-V) | 107.2 ± 46.3 |

Mechanism of Action

The primary mechanism of action for many quinoline antimalarials is the inhibition of β-hematin (hemozoin) formation in the parasite's digestive vacuole. This leads to the accumulation of toxic free heme, resulting in parasite death.

While agent 29 does exhibit some inhibitory activity on β-hematin formation, this effect is significantly weaker than that of chloroquine and does not correlate with its potent antiplasmodial activity. This discrepancy strongly suggests that the primary mechanism of action for agent 29 is not the inhibition of heme detoxification. The precise molecular target of agent 29 remains to be elucidated, but its high efficacy against chloroquine-resistant strains points towards a novel target or pathway.

Figure 1: Proposed mechanism of action for Agent 29 compared to Chloroquine.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Antiplasmodial Activity Assay (SYBR Green I)

This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I dye, which intercalates with the DNA of the parasites.

-

Parasite Culture: P. falciparum strains (e.g., Dd2, 3D7) are maintained in human erythrocytes in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin at 37°C in a low oxygen environment (5% CO₂, 5% O₂, 90% N₂).

-

Compound Preparation: Agent 29 is serially diluted in DMSO and dispensed into 96-well plates.

-

Assay Initiation: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of ~0.5% and a hematocrit of 2%.

-

Incubation: Plates are incubated for 72 hours under the conditions described in step 1.

-

Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. The buffer typically consists of Tris-HCl, EDTA, saponin, and Triton X-100.

-

Fluorescence Measurement: After incubation in the dark, fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Data Analysis: The fluorescence intensity is proportional to the number of parasites. EC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

Figure 2: Experimental workflow for the SYBR Green I antiplasmodial assay.

β-Hematin Inhibition Assay

This assay assesses the ability of a compound to inhibit the formation of β-hematin from hemin.

-

Reagent Preparation: A solution of hemin chloride is prepared in a suitable solvent (e.g., DMSO). Agent 29 is prepared in various concentrations.

-

Assay Reaction: In a 96-well plate, the hemin solution is added to a reaction buffer (e.g., sodium acetate buffer, pH 4.8).

-

Compound Addition: The different concentrations of agent 29 are added to the wells.

-

Initiation and Incubation: The reaction is initiated, often by the addition of an inducer like a lipid or detergent (e.g., NP-40), and the plate is incubated with shaking for several hours at a controlled temperature (e.g., 37°C).

-

Quantification: The amount of β-hematin formed is quantified. A common method involves pelleting the insoluble β-hematin by centrifugation, washing to remove free hemin, and then solubilizing the β-hematin for spectrophotometric measurement. Alternatively, the remaining soluble hemin can be quantified.

-

Data Analysis: The percentage of inhibition is calculated relative to a no-drug control, and IC₅₀ values are determined.

Navigating the Landscape of Novel Antimalarials: An In-depth Analysis of Compound 29 and the Therapeutic Potential of Plasmodium falciparum Hsp90 Inhibition

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, necessitates a continuous search for novel antimalarial agents with unique mechanisms of action. This technical guide addresses the topic of "antimalarial agent 29" and its potential interaction with the P. falciparum heat shock protein 90 (PfHsp90). Extensive literature review did not identify a specific molecule designated "this compound" with a confirmed mechanism of action involving the inhibition of PfHsp90. However, the search did reveal a highly potent antimalarial, compound 29 , from a series of 6-chloro-2-arylvinylquinolines. This document provides a comprehensive overview of this promising compound, including its quantitative biological data and likely experimental protocols. Furthermore, it delves into the broader, validated strategy of targeting PfHsp90 for antimalarial therapy, complete with a conceptual signaling pathway.

Section 1: The Potent Antimalarial Activity of 6-Chloro-2-arylvinylquinoline Compound 29

A significant finding in the quest for new antimalarials is a styrylquinoline derivative, referred to as compound 29 , which has demonstrated exceptional potency against chloroquine-resistant strains of P. falciparum. While its mechanism of action is not through the inhibition of PfHsp90, it represents a promising lead for further development.

Data Presentation: In Vitro Efficacy of Compound 29

The following table summarizes the key quantitative data for compound 29, highlighting its potent activity against both chloroquine-sensitive and chloroquine-resistant parasite strains.

| Compound ID | P. falciparum Strain | EC50 (nM) | Resistance Index (RI) | Selectivity Index (SI) |

| Compound 29 | Dd2 (CQ-resistant) | 4.8 ± 2.0 | < 1 | > 200 |

| Compound 29 | 3D7 (CQ-sensitive) | 8.7 ± 0.5 | < 1 | > 200 |

Data extracted from a study on 6-chloro-2-arylvinylquinolines. The Resistance Index (RI) is the ratio of EC50 for the resistant strain to the sensitive strain. The Selectivity Index (SI) is the ratio of cytotoxicity to antimalarial activity.[1]

Experimental Protocols

The following are detailed methodologies likely employed in the evaluation of compound 29, based on standard practices in antimalarial drug discovery.

1. In Vitro Antimalarial Activity Assay (SYBR Green I-based):

-

Parasite Culture: P. falciparum strains (e.g., Dd2, 3D7) are maintained in continuous culture in human erythrocytes (O+) in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

-

Drug Susceptibility Assay: Asynchronous parasite cultures are diluted to a parasitemia of 0.5-1% and an erythrocyte concentration of 2%. The parasite suspension is then added to 96-well plates containing serial dilutions of the test compounds.

-

Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the erythrocytes. The plates are then thawed, and a lysis buffer containing SYBR Green I dye is added to each well.

-

Fluorescence Reading: The plates are incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: The fluorescence readings are plotted against the drug concentration, and the 50% effective concentration (EC₅₀) is determined by non-linear regression analysis.

2. β-Hematin Inhibition Assay:

-

Reaction Mixture: A solution of hemin chloride in DMSO is added to a sodium acetate buffer (pH 5.0) in a 96-well plate.

-

Compound Addition: The test compounds, dissolved in DMSO, are added to the reaction mixture at various concentrations.

-

Initiation of Hemozoin Formation: The reaction is initiated by the addition of a solution of oleic acid in Tween 20.

-

Incubation: The plate is incubated at 37°C for 18-24 hours to allow for the formation of β-hematin (hemozoin).

-

Washing and Solubilization: The plate is centrifuged, and the supernatant is removed. The pellet is washed with DMSO to remove any unreacted hemin. The resulting β-hematin pellet is then dissolved in a solution of NaOH.

-

Absorbance Measurement: The absorbance of the dissolved β-hematin is measured at approximately 405 nm using a microplate reader.

-

Data Analysis: The percentage of β-hematin inhibition is calculated relative to a positive control (e.g., chloroquine) and a negative control (no compound).

Section 2: Plasmodium falciparum Hsp90 as a Therapeutic Target

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that is essential for the maturation and stability of a wide range of "client" proteins. In P. falciparum, PfHsp90 plays a critical role in parasite development, stress responses, and the emergence of drug resistance.[1][2] This makes it a compelling target for the development of novel antimalarial therapies.

Mechanism of Action of PfHsp90 Inhibitors

PfHsp90 inhibitors typically act by competitively binding to the ATP-binding pocket in the N-terminal domain of the chaperone.[2] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of client proteins that are essential for parasite survival. This disruption of protein homeostasis ultimately results in parasite death.

Signaling and Functional Pathway of PfHsp90

The following diagram illustrates the central role of PfHsp90 in maintaining cellular function in P. falciparum and the consequences of its inhibition.

Caption: PfHsp90 functional cycle and mechanism of inhibition.

Conclusion

While the initial query for an "this compound" that inhibits PfHsp90 could not be directly substantiated from the available literature, this guide has provided a detailed analysis of a highly potent antimalarial, compound 29 , from the 6-chloro-2-arylvinylquinoline class. Its significant in vitro activity warrants further investigation, although its primary mechanism of action appears to be distinct from PfHsp90 inhibition.

Separately, the targeting of PfHsp90 remains a strategically important and well-validated approach for the development of new antimalarials. The disruption of the PfHsp90 chaperone machinery offers a multifaceted attack on the parasite, with the potential to not only kill the parasite directly but also to reverse resistance to existing drugs.

For researchers and drug development professionals, it is crucial to clearly define the molecular targets of novel compounds. Should "this compound" be an internal or developmental designation for a PfHsp90 inhibitor, further studies would be required to elucidate its specific interactions and downstream effects, building upon the foundational principles of PfHsp90 biology outlined in this whitepaper.

References

Efficacy of Novel Antimalarial Agents Against Plasmodium berghei Liver Stage: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The liver stage of Plasmodium infection is a critical bottleneck and a key target for prophylactic antimalarial drugs. This technical guide provides an in-depth overview of the evaluation of antimalarial potency against the liver stage of the rodent malaria parasite, Plasmodium berghei. While specific data for a designated "antimalarial agent 29" is not publicly available, this document synthesizes findings for other potent compounds and outlines the standardized experimental protocols used to determine their efficacy, presented as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

Quantitative Analysis of Antiplasmodial Activity

The efficacy of various compounds against the liver stage of P. berghei has been quantified, revealing agents with potent, low nanomolar activity. The following table summarizes the reported IC50/EC50 values for several notable antimalarial agents.

| Compound Name/Identifier | EC50/IC50 (nM) against P. berghei Liver Stage | Reference |

| DDD107498 | ~1 | [1] |

| ICI 56,780 | 0.08 | [2] |

| Atovaquone | 1.42 | [2] |

| P4Q-146 | 2.82 | [2] |

| P4Q-158 | 3.07 | [2] |

| Halofuginone | 17 (by antibody staining); 7.8 (by luciferase assay) | [3] |

| Compound 27 | 0.92 | [4] |

| MMV667494 | 6.8 | [5] |

| MMV634140 | 94.2 | [5] |

Experimental Protocol: In Vitro P. berghei Liver Stage Inhibition Assay

The determination of antimalarial potency against P. berghei liver stages is typically conducted through in vitro assays using hepatocyte cell lines. The following protocol is a synthesized representation of standard methodologies.[2][3]

1. Cell Culture and Seeding:

-

Human hepatoma cell lines, such as HepG2 or Huh7, are cultured under standard conditions (e.g., 37°C, 5% CO2).

-

Cells are seeded into multi-well plates (e.g., 96-well or 384-well) at a density that allows for the formation of a confluent monolayer. For example, 75,000 HepG2 cells per well in a 96-well plate.[2]

2. Sporozoite Isolation and Infection:

-

P. berghei sporozoites are isolated from the salivary glands of infected Anopheles mosquitoes.

-

The hepatocyte monolayer is then infected with a defined number of sporozoites, for instance, 5,000 sporozoites per well.[2] To enhance infection, plates may be centrifuged at a low speed.

3. Compound Treatment:

-

Immediately following or a few hours after sporozoite addition, the cultured cells are treated with serial dilutions of the test compounds.

-

Control wells include untreated infected cells (positive control) and uninfected cells (negative control). A known active compound, such as atovaquone, is often used as a reference control.[2]

4. Incubation:

-

The treated and infected cells are incubated for a period that allows for the development of the liver-stage parasites (exoerythrocytic forms or EEFs), typically around 44-48 hours.[2]

5. Quantification of Parasite Load:

-

After incubation, the parasite load is quantified. Several methods can be employed:

-

Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with antibodies targeting parasite-specific proteins (e.g., heat shock protein 70 or circumsporozoite protein). The number of EEFs is then counted using microscopy.[3]

-

Luciferase Reporter Assay: If using a transgenic P. berghei strain expressing luciferase, a luciferase substrate is added to the cells, and the resulting luminescence, which is proportional to the parasite load, is measured using a luminometer.[3]

-

Fluorescent Protein Reporters: For parasites expressing fluorescent proteins like GFP, the percentage of infected (GFP-positive) cells can be determined by flow cytometry or high-content imaging.[6][7][8][9]

-

6. Data Analysis:

-

The quantified parasite load at different compound concentrations is used to generate a dose-response curve.

-

The EC50 or IC50 value, representing the concentration at which the compound inhibits parasite development by 50%, is calculated from this curve.

Visualizations: Workflows and Potential Mechanisms

To further elucidate the experimental process and potential biological targets, the following diagrams are provided.

Caption: Workflow for the in vitro determination of antimalarial EC50 against P. berghei liver stage.

Many antimalarial compounds target essential parasite cellular processes. One such critical pathway is protein synthesis. The diagram below illustrates a simplified, hypothetical signaling pathway related to protein synthesis, a known target for some antimalarial agents.[1][10][11]

Caption: Hypothetical inhibition of parasite protein synthesis via eEF2, a target for some antimalarials.

References

- 1. A novel multiple-stage antimalarial agent that inhibits protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4(1H)-Quinolones with Liver Stage Activity against Plasmodium berghei - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Plasmodium liver stage inhibition by halofuginone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent updates in the discovery and development of novel antimalarial drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A high content imaging assay for identification of specific inhibitors of native Plasmodium liver stage protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of an In Vitro Assay and Demonstration of Plasmodium berghei Liver-Stage Inhibition by TRAP-Specific CD8+ T Cells | PLOS One [journals.plos.org]

- 7. Development of an in vitro assay and demonstration of Plasmodium berghei liver-stage inhibition by TRAP-specific CD8+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of an In Vitro Assay and Demonstration of Plasmodium berghei Liver-Stage Inhibition by TRAP-Specific CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of an In Vitro Assay and Demonstration of Plasmodium berghei Liver-Stage Inhibition by TRAP-Specific CD8+ T Cells | PLOS One [journals.plos.org]

- 10. media.malariaworld.org [media.malariaworld.org]

- 11. malariaworld.org [malariaworld.org]

An In-Depth Technical Guide on the Early Research of Antimalarial Agent 29

This technical guide provides a comprehensive overview of the early-stage research and development of Antimalarial agent 29, a promising compound in the fight against malaria. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the compound's initial efficacy data, the experimental protocols used for its evaluation, and its potential mechanism of action.

Quantitative Efficacy Data

The initial in vitro studies have demonstrated the potent antiplasmodial activity of this compound against both chloroquine-resistant and chloroquine-sensitive strains of Plasmodium falciparum, as well as its activity against the liver stage of Plasmodium berghei. The quantitative data from these early assessments are summarized below.

Table 1: In Vitro Efficacy of this compound against Plasmodium Parasites

| Compound ID | Parasite Strain/Stage | Efficacy Metric (EC50) | Value |

| Compound 29 | P. falciparum Dd2 (chloroquine-resistant) | EC50 | 4.8 ± 2.0 nM[1] |

| Compound 29 | P. falciparum 3D7 (chloroquine-sensitive) | EC50 | 8.7 ± 0.5 nM[1] |

| This compound (compound 16) | P. berghei liver stage | EC50 | 5.2 µM[2][3] |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in the early research of this compound.

2.1. In Vitro Antiplasmodial Activity Assay against P. falciparum

This protocol outlines the determination of the 50% effective concentration (EC50) of this compound against the asexual blood stages of P. falciparum.

-

Parasite Strains:

-

P. falciparum Dd2 (chloroquine-resistant)

-

P. falciparum 3D7 (chloroquine-sensitive)

-

-

Parasite Culture:

-

Asexual stages of P. falciparum were maintained in continuous culture in human O+ erythrocytes at 4% hematocrit in RPMI 1640 medium supplemented with 25 mM HEPES, 26 mM NaHCO3, 15 mg/L hypoxanthine, 25 mg/L gentamicin, and 0.5% Albumax II.[4]

-

Cultures were incubated at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).[5]

-

-

Drug Preparation:

-

This compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

-

Serial dilutions of the stock solution were prepared in culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration was kept below a level that would affect parasite viability.

-

-

Assay Procedure (SYBR Green I-based Fluorescence Assay):

-

Asynchronous parasite cultures were diluted to 1% parasitemia and 2% hematocrit.[4]

-

100 µL of the parasite suspension was added to the wells of a 96-well microtiter plate containing 100 µL of the serially diluted drug.

-

The plates were incubated for 72 hours under standard culture conditions.[4]

-

Following incubation, 100 µL of SYBR Green I lysis buffer was added to each well and mixed.

-

The plates were incubated in the dark at room temperature for 1 hour.

-

Fluorescence was measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

The fluorescence intensity, which correlates with the amount of parasitic DNA, was used to determine the extent of parasite growth inhibition.

-

EC50 values were calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

-

2.2. In Vivo Activity Assay against P. berghei (4-Day Suppressive Test)

This protocol describes the standard 4-day suppressive test used to evaluate the in vivo efficacy of antimalarial compounds in a murine model.

-

Parasite Strain:

-

Plasmodium berghei ANKA strain[5]

-

-

Animal Model:

-

Female NMRI mice (25 ± 2 g) were used for the study.[5]

-

-

Infection Procedure:

-

Heparinized blood was collected from a donor mouse with approximately 30% parasitemia.[5]

-

The blood was diluted in physiological saline to a concentration of 10^8 parasitized erythrocytes per ml.[5]

-

Each experimental mouse was inoculated intravenously (i.v.) or intraperitoneally (i.p.) with 0.2 ml of the parasite suspension (2 x 10^7 parasitized erythrocytes).[5]

-

-

Drug Administration:

-

2-4 hours post-infection (Day 0), the experimental groups were treated with a single dose of this compound.

-

The compound was prepared as a solution or suspension and administered via the oral (p.o.), intraperitoneal (i.p.), or subcutaneous (s.c.) route.

-

Treatment was continued for four consecutive days (Day 0 to Day 3).[5]

-

-

Efficacy Assessment:

-

On Day 4 (24 hours after the last treatment), thin blood smears were prepared from the tail blood of each mouse.[5]

-

The smears were stained with Giemsa stain, and the percentage of parasitized erythrocytes (parasitemia) was determined by microscopic examination.

-

The average parasitemia of the treated group was compared to that of an untreated control group to calculate the percentage of parasite growth inhibition.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the proposed mechanism of action for this compound and the general workflow for in vitro antimalarial drug screening.

Caption: Proposed mechanism of action for styrylquinoline-class antimalarials.

Caption: General workflow for in vitro antimalarial drug screening.

References

- 1. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Norditerpene Natural Products from Subterranean Fungi with Anti-Parasitic Activity [mdpi.com]

- 5. mmv.org [mmv.org]

Unveiling the Target of Antimalarial Agent 29: A Technical Guide to PfCLK3 Inhibition

For Immediate Release

A deep dive into the target identification and validation of a promising new class of antimalarial agents reveals a critical vulnerability in the parasite's life cycle. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the data, experimental protocols, and molecular pathways associated with antimalarial agent 29 and its analogues, which target the Plasmodium falciparum cyclin-dependent-like protein kinase 3 (PfCLK3).

The urgent need for novel antimalarials with new mechanisms of action to combat the growing threat of drug resistance has led to the investigation of novel parasite-specific targets. One such promising target is PfCLK3, a protein kinase essential for the survival of the malaria parasite. This guide details the identification and validation of PfCLK3 as the target of a series of 7-azaindole-based compounds, including the representative this compound. The lead compound in this series, TCMDC-135051, has demonstrated potent activity against the parasite, and subsequent structure-activity relationship (SAR) studies have provided valuable insights for the development of next-generation antimalarials.

Quantitative Data Summary

The following tables summarize the key quantitative data from structure-activity relationship studies of TCMDC-135051 and its analogues, including compound 29. The data highlights the in vitro potency against recombinant PfCLK3 (IC50) and the efficacy in inhibiting the growth of chloroquine-sensitive (3D7) P. falciparum parasites (EC50).

Table 1: Structure-Activity Relationship of TCMDC-135051 Analogues (Ring A Modifications)

| Compound | R Group | PfCLK3 IC50 (nM) | P. falciparum 3D7 EC50 (nM) |

| TCMDC-135051 (1) | -CH2N(Et)2 | 13 | 180 |

| 8a | -CH2N(Me)2 | 29 | 457 |

| 8b | Pyrrolidin-1-ylmethyl | 35 | 891 |

| 8c | Morpholinomethyl | 22 | 1000 |

| 12 | -H | 79 | 1456 |

| 15 | -OMe | 79 | 1456 |

| 19 | -OH | 22 | 3529 |

| 23 | -H | 25 | 309 |

Table 2: Structure-Activity Relationship of TCMDC-135051 Analogues (Ring B Modifications)

| Compound | R' Group | PfCLK3 IC50 (nM) | P. falciparum 3D7 EC50 (nM) |

| TCMDC-135051 (1) | Isopropyl | 13 | 180 |

| 28 | Methyl | 24 | 1185 |

| 29 | H | 34 | 3272 |

| 30 | Tetrazole | 19 | 270 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the target identification and validation of this compound and its analogues are provided below.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) In Vitro Kinase Assay

This assay was utilized to determine the in vitro potency of the compounds against recombinant full-length PfCLK3.

Materials:

-

Recombinant full-length PfCLK3 protein

-

ULight™-labeled peptide substrate

-

Europium-labeled anti-phospho-serine/threonine antibody

-

ATP

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compounds (solubilized in DMSO)

-

384-well low-volume black plates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the test compounds and recombinant PfCLK3 enzyme to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding a mixture of the ULight™-labeled peptide substrate and ATP.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a detection mixture containing the Europium-labeled antibody in a buffer with EDTA.

-

Incubate for a further period (e.g., 60 minutes) at room temperature to allow for antibody binding.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm.

-

Calculate the ratio of the emission signals (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value using a suitable software.

Plasmodium falciparum Growth Inhibition Assay (SYBR Green I-based)

This assay was used to assess the efficacy of the compounds in inhibiting the growth of asexual blood-stage P. falciparum parasites.

Materials:

-

Chloroquine-sensitive (3D7) or other strains of P. falciparum

-

Human red blood cells (O+ type)

-

Complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

Test compounds (solubilized in DMSO)

-

96-well black plates with clear bottoms

-

SYBR Green I nucleic acid stain

-

Lysis buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

Fluorescence plate reader

Procedure:

-

Synchronize the P. falciparum cultures to the ring stage.

-

Prepare serial dilutions of the test compounds in complete culture medium in the 96-well plates.

-

Add the synchronized parasite culture (at a defined parasitemia and hematocrit) to each well.

-

Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

-

After incubation, lyse the red blood cells by adding lysis buffer containing SYBR Green I to each well.

-

Incubate the plates in the dark at room temperature for at least 1 hour.

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Plot the fluorescence intensity against the compound concentration to determine the EC50 value using a non-linear regression analysis.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental processes involved in the target identification and validation of this compound.

Caption: PfCLK3 Signaling Pathway and Inhibition.

Caption: Target Identification and Validation Workflow.

Unveiling the In Vitro Profile of Antimalarial Agent 29: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the initial in vitro studies of "Antimalarial agent 29," a novel compound demonstrating potential against parasitic liver stages. This document synthesizes the available quantitative data, details the experimental methodologies employed in its preliminary assessment, and visualizes the logical framework of its initial characterization.

Core Efficacy Data

Initial investigations have centered on the compound's activity against the liver stages of the Plasmodium berghei parasite. The following table summarizes the key quantitative finding from these early studies.

| Compound | Assay Type | Parasite Species | Parasite Stage | Metric | Value | Reference |

| This compound (also known as compound 16) | Parasite load inhibition | P. berghei | Liver Stage | EC50 | 5.2 μM | [1][2] |

Experimental Protocols

The foundational efficacy of this compound was determined through a specific in vitro assay designed to measure the inhibition of parasite proliferation in the liver stage.

Determination of P. berghei Liver Stage Inhibition (EC50)

Objective: To quantify the concentration of this compound required to inhibit 50% of the P. berghei liver stage parasite load.

Methodology:

-

Cell Culture: A suitable host cell line for P. berghei liver-stage development is cultured in appropriate multi-well plates.

-

Sporozoite Infection: The cultured host cells are infected with viable P. berghei sporozoites.

-

Compound Application: Following infection, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A control group with no compound is also maintained.

-

Incubation: The infected and treated cells are incubated under controlled conditions for a period sufficient to allow for the development of the parasite's liver stages (exoerythrocytic forms).

-

Parasite Load Quantification: After the incubation period, the parasite load in each well is quantified. This is typically achieved through high-content imaging or a luciferase-based reporter assay, which provides a quantitative measure of parasite viability and proliferation.

-

Data Analysis: The parasite load data is normalized to the control group. A dose-response curve is then generated by plotting the percentage of parasite inhibition against the logarithm of the compound concentration. The EC50 value is calculated from this curve using a suitable nonlinear regression model.

Logical and Experimental Workflow

The initial characterization of a novel antimalarial candidate like agent 29 follows a structured progression from synthesis to the assessment of its biological activity. The following diagram illustrates this logical workflow.

The primary scientific contribution detailing the synthesis and initial activity of this compound is attributed to a study focused on β-carboline derivatives targeting the Plasmodium falciparum heat shock protein 90 (Hsp90).[2] While the specific mechanism of action for this compound has not been fully elucidated in the preliminary findings, its chemical class suggests a potential interaction with parasitic chaperone proteins, a critical pathway for parasite survival and stress response. Further investigation into the specific molecular target and its effect on other parasite life stages is warranted.

References

Unraveling "Antimalarial Agent 29": A Technical Guide to Parasite Load Inhibition

Disclaimer: The designation "Antimalarial Agent 29" is not a unique identifier and has been associated with at least two distinct chemical entities in scientific literature and commercial listings. This guide provides an in-depth analysis of two such compounds, a β-carboline derivative and a 6-chloro-2-arylvinylquinoline, detailing their respective roles in inhibiting malaria parasite load. A third compound, a Plasmepsin V inhibitor, is also sometimes referred to as "compound 29," however, a definitive primary source for its specific data could not be established for this review.

β-Carboline "this compound" (Compound 16)

This antimalarial agent, identified as compound 16 in the primary literature, is a β-carboline derivative that has demonstrated activity against the liver stage of the Plasmodium berghei parasite. Its mechanism of action involves the inhibition of the Plasmodium falciparum heat shock protein 90 (PfHsp90), a crucial chaperone protein for parasite development and survival.

Quantitative Data

| Parameter | Value | Parasite Species | Parasite Stage |

| EC50 | 5.2 μM[1] | P. berghei | Liver Stage |

Experimental Protocols

In vitro P. berghei Liver Stage Parasite Load Inhibition Assay:

This assay quantifies the efficacy of a compound in inhibiting the development of liver-stage malaria parasites.

-

Cell Culture: Human hepatoma cells (e.g., Huh7) are seeded in appropriate culture plates and grown to confluence.

-

Sporozoite Infection: P. berghei sporozoites, typically expressing a reporter gene such as luciferase, are isolated from the salivary glands of infected Anopheles mosquitoes. The cultured hepatoma cells are then infected with these sporozoites.

-

Compound Treatment: Following infection, the culture medium is replaced with a medium containing serial dilutions of the test compound ("this compound").

-

Incubation: The treated, infected cells are incubated for a period that allows for the development of the liver-stage parasites (exoerythrocytic forms or EEFs), typically 48-72 hours.

-

Quantification of Parasite Load: The parasite load is determined by measuring the activity of the reporter gene (e.g., luciferase). The luminescence signal is proportional to the number of viable parasites.

-

Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of parasite inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Mechanism of Action

The β-carboline "this compound" targets PfHsp90, a key molecular chaperone involved in the folding, activation, and stability of a multitude of client proteins that are essential for parasite survival, including those involved in signal transduction, cell cycle control, and stress response. By inhibiting the ATPase activity of PfHsp90, the compound disrupts the chaperone cycle, leading to the misfolding and degradation of its client proteins, ultimately resulting in parasite death.

6-chloro-2-arylvinylquinoline "Compound 29"

This compound is a potent antimalarial agent that has demonstrated significant activity against the chloroquine-resistant Dd2 strain of Plasmodium falciparum. It belongs to the 2-arylvinylquinoline class of compounds.

Quantitative Data

| Parameter | Value | Parasite Species | Parasite Strain |

| EC50 | 4.8 ± 2.0 nM | P. falciparum | Dd2 (CQ-resistant) |

Experimental Protocols

In vitro Antiplasmodial Activity Assay (SYBR Green I-based):

This high-throughput assay is used to determine the 50% effective concentration (EC50) of a compound against the asexual blood stages of P. falciparum.

-

Parasite Culture: The P. falciparum Dd2 strain is cultured in human erythrocytes in a complete medium under a controlled atmosphere (5% CO2, 5% O2, 90% N2).

-

Drug Dilution: "Compound 29" is serially diluted in a 96-well plate.

-

Infection and Treatment: Synchronized ring-stage parasites are added to the wells containing the drug dilutions.

-

Incubation: The plates are incubated for 72 hours to allow for parasite replication.

-

Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the DNA of the parasites.

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader. The intensity is proportional to the amount of parasitic DNA, and thus to the number of viable parasites.

-

Data Analysis: The EC50 value is determined by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

References

The β-Carboline Scaffold: A Privileged Framework in the Design of Novel Antimalarial Agents

A Technical Guide for Researchers and Drug Development Professionals

The urgent need for novel antimalarial therapies to combat the growing threat of drug-resistant Plasmodium falciparum has propelled the exploration of diverse chemical scaffolds. Among these, the β-carboline core, a tricyclic indole alkaloid, has emerged as a particularly promising framework for the development of potent new antimalarial agents. This technical guide provides an in-depth overview of the β-carboline scaffold in antimalarial drug design, summarizing key quantitative data, detailing essential experimental protocols, and visualizing critical pathways and workflows.

Antimalarial Activity of β-Carboline Derivatives: A Quantitative Overview

The versatility of the β-carboline scaffold allows for extensive chemical modification, leading to a wide array of derivatives with potent antiplasmodial activity. These compounds have demonstrated efficacy against both drug-sensitive and drug-resistant strains of P. falciparum in vitro, as well as in in vivo models of malaria. The following tables summarize the quantitative data for some of the most promising β-carboline derivatives.

Table 1: In Vitro Antiplasmodial Activity of β-Carboline Derivatives

| Compound ID | P. falciparum Strain | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |

| Tetrahydro-β-carbolines | |||||

| Compound 13 | W2 | 0.51 | Chloroquine | 0.59 | [1] |

| (1R,3S)-15 | Asexual Blood Stages | 0.250 ± 0.070 | [1] | ||

| Methylamide derivative 16 | Asexual Blood Stages | 0.190 ± 0.030 | [1] | ||

| Compound 22 | 3D7, RKL-9 | <2.85 | [1] | ||

| Compound 33 | W2 | 4.2 ± 1.3 | [1] | ||

| Compound 34 | W2 | 5.7 ± 1.7 | [1] | ||

| Compound 7 | D10 | 4.00 ± 0.53 | [2] | ||

| Compound 7 | W2 | 4.86 ± 0.86 | [2] | ||

| Compound 9a | 3D7, RKL-9 | <1 µg/mL | [3] | ||

| Compound 9a | NK-65 | <5 µg/mL | [4] | ||

| Compound 9b | NK-65 | <5 µg/mL | [4] | ||

| Bis-cationic Dimeric Derivatives | |||||

| Nostocarboline 10 | K1 | 0.194 | [1] | ||

| Compound 11 | K1 | 0.018 | [1] | ||

| Compound 12 | K1 | 0.014 | [1] | ||

| β-Carboline Hybrids | |||||

| Harmiquins | Pf3D7, PfDd2 | Low nM range | |||

| 1-Phenyl-substituted-β-carbolines | |||||

| Various Derivatives | W2 | 0.7 - 1.7 mM | [3] |

Table 2: In Vivo Efficacy of β-Carboline Derivatives in Murine Models

| Compound ID | Murine Model (P. berghei) | Dose | Efficacy (% Suppression) | ED50 (mg/kg) | Citation |

| Compound 9a | NK-65 | 50 mg/kg | 62.9 | <50 | [4][5] |

| Compound 9a | NK-65 | 100 mg/kg | 91.19 | 27.74 | [3] |

| Compound 9a + Leucovorin | NK-65 | 50 mg/kg | 63.97 | <50 | [4] |

| Compound 9a + Artesunate | NK-65 | 100 mg/kg + 50 mg/kg | 99.69 | [3] |

Table 3: Cytotoxicity and Selectivity of β-Carboline Derivatives

| Compound ID | Cell Line | CC50 (µM) | Selectivity Index (SI) | Citation |

| Compound 22 | Dermal Fibroblasts | >640 µg/mL | >10 | [1] |

| Compound 11 | L6 (Myoblasts) | >2500 | [1] | |

| Compound 12 | L6 (Myoblasts) | >575 | [1] | |

| Tetrahydro-β-carboline Analogs | WI-26-VA4 | >100 | >55 to >196 | [1][6] |

| Compound 9a | Dermal Fibroblasts | >640 µg/mL | >10 | [3] |

Potential Mechanisms of Action and Molecular Targets

The antimalarial activity of β-carboline derivatives is believed to be multifactorial, involving interference with several key parasitic pathways essential for survival and replication.

-

DNA Intercalation: The planar aromatic structure of the β-carboline ring system allows it to intercalate between the base pairs of DNA, thereby inhibiting DNA replication and transcription, ultimately leading to parasite death.[3]

-

Inhibition of Parasitic Enzymes: Several parasitic enzymes have been identified as potential targets for β-carboline derivatives.

-

PfIspD (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase): This enzyme is a key component of the non-mevalonate pathway for isoprenoid biosynthesis, which is essential for parasite survival. Certain tetrahydro-β-carbolines have shown potent inhibition of PfIspD.[1]

-

PfFNR (Ferredoxin-NADP+ Reductase): This enzyme is involved in the parasite's redox system. Inhibition of PfFNR disrupts the synthesis of essential isoprenoid precursors.[6]

-

PfHsp90 (Heat Shock Protein 90): This molecular chaperone is crucial for maintaining protein homeostasis in the parasite. Some β-carboline analogs have been shown to inhibit the ATPase activity of PfHsp90.[1]

-

The following diagram illustrates the proposed signaling pathways targeted by β-carboline derivatives in P. falciparum.

References

- 1. β-Carboline: a privileged scaffold from nature for potential antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Molecular Docking and Antiplasmodial Activities of New Tetrahydro-β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-Carboline Derivatives Tackling Malaria: Biological Evaluation and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Antiplasmodial Efficacy of β-Carboline Derivatives against Murine Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rational-Based Discovery of Novel β-Carboline Derivatives as Potential Antimalarials: From In Silico Identification of Novel Targets to Inhibition of Experimental Cerebral Malaria - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vitro Antimalarial Activity of Agent 29 Against Plasmodium berghei

Abstract

This document provides a detailed protocol for the in vitro assessment of the antimalarial activity of a novel compound, designated "Antimalarial agent 29," against the asexual blood stages of Plasmodium berghei. The primary method described is the SYBR Green I-based fluorescence assay, a widely used, sensitive, and high-throughput method for determining parasite viability.[1][2][3][4] This application note is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimalarial therapies.

Introduction

Malaria remains a significant global health challenge, necessitating the continuous development of new and effective antimalarial drugs to combat the spread of drug-resistant parasite strains. Plasmodium berghei, a rodent malaria parasite, serves as a valuable in vivo and in vitro model for the initial stages of antimalarial drug screening.[5] In this study, we outline a robust in vitro protocol to determine the efficacy of "this compound" against P. berghei. The SYBR Green I assay relies on the intercalation of the fluorescent dye into the DNA of the parasites, providing a quantitative measure of parasite growth and its inhibition by the test compound.[2][6]

Materials and Reagents

-

Plasmodium berghei (e.g., ANKA strain) infected red blood cells (iRBCs)

-

Complete Culture Medium (RPMI-1640 supplemented with 25% Fetal Bovine Serum (FBS), 20 mM HEPES, 20 mM Glucose, and 4 mM NaHCO3)[7]

-

This compound (stock solution in DMSO)

-

Chloroquine (control drug)

-

SYBR Green I nucleic acid stain (10,000x stock in DMSO)

-

Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)

-

96-well black, clear-bottom microplates

-

Humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Experimental Protocols

Plasmodium berghei Asexual Blood Stage Culture

The in vitro culture of P. berghei is essential for obtaining a synchronized population of parasites for the assay.

-

Initiation of Culture: Obtain P. berghei-infected blood from a donor mouse with a parasitemia of 1-5%.

-

Leukocyte Removal: Pass the infected blood through a CF11 cellulose powder column to remove white blood cells, which can interfere with the assay.[8]

-

Culture Setup: Wash the iRBCs with incomplete RPMI-1640 medium. Resuspend the cells in complete culture medium to a hematocrit of 2% in a T25 culture flask.

-

Incubation: Incubate the culture flask at 37°C in a humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.[9] The culture should be gently agitated to prevent settling of the red blood cells.

-

Synchronization: While not always necessary for this assay, synchronization can be achieved by methods such as sorbitol treatment to obtain a culture enriched in ring-stage parasites.

SYBR Green I-Based Drug Sensitivity Assay

This protocol is adapted for a 96-well plate format.

-

Compound Preparation: Prepare serial dilutions of "this compound" and the control drug (Chloroquine) in complete culture medium. The final DMSO concentration should not exceed 0.5%.

-

Plate Seeding: Add 50 µL of the parasite culture (2% parasitemia, 2% hematocrit) to each well of a 96-well plate.

-

Drug Addition: Add 50 µL of the serially diluted compounds to the respective wells. Include wells with untreated infected red blood cells (positive control) and uninfected red blood cells (negative control).

-

Incubation: Incubate the plate for 72 hours under the same conditions as the parasite culture.

-

Cell Lysis and Staining:

-

Prepare the SYBR Green I lysis buffer by diluting the 10,000x SYBR Green I stock to a final concentration of 1x in the lysis buffer.

-

Add 100 µL of the SYBR Green I lysis buffer to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

Data Analysis and Presentation

The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of parasite growth inhibition against the log concentration of the drug.

Calculation of Percent Inhibition: % Inhibition = 100 - [((Fluorescence of Test Well - Fluorescence of Negative Control) / (Fluorescence of Positive Control - Fluorescence of Negative Control)) * 100]

Quantitative Data Summary

| Compound | IC50 (nM) [Hypothetical Data] | Selectivity Index (SI) [Hypothetical Data] |

| This compound | 50 | >1000 |

| Chloroquine | 25 | >1000 |

Note: Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the antimalarial IC50. A higher SI indicates greater selectivity for the parasite.

Visualizations

Caption: Experimental workflow for the in vitro testing of this compound.

Caption: Putative mechanism of action for this compound.

Conclusion

The SYBR Green I-based fluorescence assay provides a reliable and efficient method for determining the in vitro antimalarial activity of novel compounds like "this compound" against P. berghei. This protocol can be readily adapted for high-throughput screening campaigns to identify and characterize new lead compounds for antimalarial drug development. The hypothetical data presented suggests that "this compound" exhibits potent activity against P. berghei, warranting further investigation into its mechanism of action and in vivo efficacy.

References

- 1. Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 4. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One moment, please... [pberghei.nl]

- 8. protocols.io [protocols.io]

- 9. mmv.org [mmv.org]

Application Notes and Protocols: Investigating "Antimalarial Agent 29" in Hepatoma Cell Line Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Antimalarial agent 29," a β-carboline derivative, has been identified as an inhibitor of the Plasmodium falciparum heat shock protein 90 (Hsp90). While its primary characterization is in the context of malaria, the critical role of Hsp90 in cancer cell proliferation and survival presents a compelling rationale for investigating its potential as an anticancer agent. These application notes provide a comprehensive framework for the initial in vitro evaluation of "this compound" in hepatoma cell line cultures, drawing upon established methodologies for testing repurposed antimalarial compounds in oncology research.

Hepatocellular carcinoma (HCC) remains a significant global health challenge, and novel therapeutic strategies are urgently needed. Several antimalarial drugs, such as chloroquine, artesunate, and atovaquone, have demonstrated anticancer activity in various cancer models, including hepatoma, through diverse mechanisms including the induction of apoptosis, modulation of autophagy, and inhibition of key signaling pathways.[1][2][3][4] The protocols outlined below are designed to systematically assess the cytotoxic and mechanistic effects of "this compound" in HCC cell lines.

Data Presentation

Table 1: In Vitro Efficacy of Selected Antimalarial Agents in Cancer Cell Lines

| Antimalarial Agent | Cancer Cell Line | Assay | Endpoint | Result (IC50/EC50) | Reference |

| This compound | P. berghei (liver stage) | Parasite load inhibition | EC50 | 5.2 μM | [5] |

| Mefloquine | T47D, MDA-MB-231 (Breast) | Cell Viability | IC50 | Not specified | [6] |

| Artesunate | MCF-7 (Breast) | Cell Viability | IC50 | ~12 µM | [6] |

| Atovaquone | HepG2, Hep3B (Hepatoma) | Proliferation | IC50 | ~20 µM | [3] |

| Chloroquine | MCF-7 (Breast) | Cell Viability | IC50 | Not specified | [6] |

| Novel Compound | HepG2 (Hepatoma) | Cytotoxicity | LD50 | 12.25 µM | [7] |

Experimental Protocols

Cell Culture of Hepatoma Cell Lines

Objective: To maintain healthy and viable hepatoma cell lines for subsequent experiments.

Materials:

-

Hepatoma cell lines (e.g., HepG2, Hep3B, Huh7)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Cell culture flasks and plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture hepatoma cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency.

-

To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them at a lower density in fresh medium.

Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of "this compound" on hepatoma cell lines and calculate the IC50 value.

Materials:

-

Hepatoma cells

-

"this compound" stock solution (dissolved in a suitable solvent like DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Protocol:

-

Seed hepatoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of "this compound" in culture medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubate the plate for 24, 48, or 72 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.[8]

-

Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Measure the absorbance at 570 nm using a microplate reader.[8]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis in hepatoma cells treated with "this compound."

Materials:

-

Hepatoma cells

-

"this compound"

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Protocol:

-

Seed hepatoma cells in 6-well plates and treat them with "this compound" at concentrations around the determined IC50 for 24 or 48 hours.

-

Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the samples using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

Objective: To determine if "this compound" induces cell cycle arrest in hepatoma cells.

Materials:

-

Hepatoma cells

-

"this compound"

-

6-well plates

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Protocol:

-

Treat hepatoma cells in 6-well plates with "this compound" at desired concentrations for 24 or 48 hours.

-

Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution (G0/G1, S, G2/M phases) by flow cytometry. The antimalarial atovaquone has been shown to induce S-phase arrest in hepatoma cells.[3]

Mandatory Visualizations

Caption: Workflow for evaluating "this compound" in hepatoma cells.

Caption: Postulated mechanism of action via Hsp90 inhibition.

Caption: NF-κB pathway as a potential target for investigation.[1]

References

- 1. Antimalarial drug mefloquine inhibits nuclear factor kappa B signaling and induces apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Effect of AntiMalarial Artemisinin Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-malarial atovaquone exhibits anti-tumor effects by inducing DNA damage in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical investigation of artesunate as a therapeutic agent for hepatocellular carcinoma via impairment of glucosylceramidase-mediated autophagic degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. New Trends for Antimalarial Drugs: Synergism between Antineoplastics and Antimalarials on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

- 8. scielo.br [scielo.br]

Application Notes and Protocols for Studying Plasmodium Liver Stage Development Using Decoquinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decoquinate is a quinolone derivative that has demonstrated potent antimalarial activity, particularly against the clinically silent and obligatory liver stages of Plasmodium parasites.[1][2] Originally developed as a coccidiostat for veterinary use, recent studies have highlighted its efficacy in inhibiting Plasmodium hepatic development both in vitro and in vivo.[2] Its distinct mechanism of action and multi-stage activity make it a valuable tool for researchers studying the biology of Plasmodium liver stages and for professionals in antimalarial drug development.[3][4] These notes provide detailed protocols for the application of decoquinate in experimental settings to assess its impact on Plasmodium liver stage development.

Mechanism of Action

Decoquinate targets the parasite's mitochondrial electron transport chain. It acts as a potent and selective inhibitor of the cytochrome bc1 complex (Complex III), specifically at the quinol oxidation (Qo) site.[4][5] This inhibition disrupts the mitochondrial membrane potential, leading to a collapse of essential cellular functions and ultimately parasite death.[4][6] Notably, decoquinate shows little cross-resistance with atovaquone, another cytochrome bc1 inhibitor, suggesting a different binding mode.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of decoquinate against Plasmodium parasites from various studies.

Table 1: In Vitro Efficacy of Decoquinate

| Parasite Species | Stage | Cell Line | IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) | Citation |

| P. berghei | Liver Stage | Huh7 | 2.6 | Primaquine | ~7800 | [2] |

| P. falciparum (3D7, chloroquine-sensitive) | Blood Stage | Human RBCs | 0.91 ± 0.05 | Artemisinin | ~16.38 | [7][8] |

| P. falciparum (Dd2, multidrug-resistant) | Blood Stage | Human RBCs | 1.33 ± 0.14 | Artemisinin | ~18.62 | [7][8] |

| Plasmodial bc1 complex | - | Isolated Mitochondria | 0.002 (µM) | - | - | [9] |

Table 2: In Vivo Efficacy of Decoquinate

| Plasmodium Species | Animal Model | Administration Route | Dose (mg/kg) | Efficacy | Citation |

| P. berghei | Mouse | Oral | 10 | Complete abrogation of liver parasitemia and prevention of blood-stage parasites. | [2] |

| P. yoelii | Mouse | Oral | 50 | Partial protection. | [10] |

| P. berghei | Mouse | Intravenous (liposomal formulation) | 0.720 (ED₅₀) | Impressive efficacy in a severe malaria model. | [7][8] |

Experimental Protocols

Protocol 1: In Vitro Inhibition of Plasmodium Liver Stage Development

This protocol details the methodology to assess the inhibitory effect of decoquinate on the liver stage development of Plasmodium berghei in a human hepatoma cell line (Huh7).

Materials:

-

Huh7 cells

-

P. berghei sporozoites (e.g., luciferase-expressing strain for easier quantification)

-

Complete DMEM medium

-

Decoquinate

-

Control compounds (e.g., Primaquine, DMSO)

-

384-well plates

-

Luciferase assay system (if using luciferase-expressing parasites)

-

Plate reader for luminescence

Procedure:

-

Cell Seeding: Seed Huh7 cells in a 384-well plate at a suitable density to achieve a confluent monolayer on the day of infection.

-

Sporozoite Infection: Two hours prior to infection, replace the medium with fresh complete DMEM. Infect the Huh7 cell monolayer with P. berghei sporozoites. Centrifuge the plate briefly to facilitate sporozoite contact with the cells.

-

Compound Addition: Prepare serial dilutions of decoquinate and control compounds in complete DMEM. Two hours post-infection, add the compounds to the respective wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48 hours to allow for parasite development.

-

Assessment of Inhibition:

-

If using a luciferase-expressing parasite line, lyse the cells and measure the luciferase activity using a luminometer.

-

Alternatively, fix the cells and perform immunofluorescence staining for Plasmodium proteins (e.g., HSP70) to visualize and count the developing liver schizonts.

-

-

Data Analysis: Calculate the IC₅₀ value of decoquinate by plotting the percentage of inhibition against the log of the compound concentration.

Protocol 2: In Vivo Assessment of Prophylactic Efficacy in a Mouse Model

This protocol describes an in vivo experiment to evaluate the prophylactic efficacy of decoquinate against Plasmodium berghei liver stage infection in mice.

Materials:

-

Female C57BL/6 mice

-

P. berghei sporozoites (e.g., luciferase-expressing strain)

-

Decoquinate formulated for oral administration

-

Vehicle control

-

Gavage needles

-

In vivo imaging system (IVIS) for bioluminescence imaging

-

Giemsa stain

-

Microscope

Procedure:

-

Animal Acclimatization: Acclimatize mice to the experimental conditions for at least one week.

-

Compound Administration: Administer a single oral dose of decoquinate or vehicle control to the mice via gavage.

-

Sporozoite Challenge: Within one hour of drug administration, challenge the mice with an intravenous injection of P. berghei sporozoites.

-

Liver Stage Burden Assessment (48 hours post-infection):

-

For luciferase-expressing parasites, perform in vivo bioluminescence imaging to quantify the liver parasite burden.

-

-

Blood Stage Patency Monitoring (Days 3-14 post-infection):

-

Starting from day 3, collect a small amount of blood from the tail vein daily.

-

Prepare thin blood smears, stain with Giemsa, and examine under a microscope to detect the presence of blood-stage parasites.

-

Record the day of patency (first day of detectable parasitemia).

-

-

Data Analysis: Compare the liver parasite load and the percentage of mice that remain free of blood-stage infection in the decoquinate-treated group versus the control group.

Visualizations

References

- 1. Drug screen targeted at Plasmodium liver stages identifies a potent multistage antimalarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug Screen Targeted at Plasmodium Liver Stages Identifies a Potent Multistage Antimalarial Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical and Pharmacological Properties of Decoquinate: A Review of Its Pharmaceutical Potential and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Mitochondrial Function in Plasmodium falciparum: Insight into Antimalarial Drugs and the Emerging Role of Saccharomyces cerevisiae as a Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Decoquinate liposomes: highly effective clearance of Plasmodium parasites causing severe malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Decoquinate liposomes: highly effective clearance of Plasmodium parasites causing severe malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for the Administration of Antimalarial Agent 29 in Mouse Models of Malaria

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antimalarial Agent 29 is a novel synthetic compound under investigation for its potential therapeutic efficacy against Plasmodium falciparum and other malaria parasites. These application notes provide detailed protocols for the in vivo administration and evaluation of this compound in murine models of malaria, a critical step in preclinical drug development. The following sections outline the methodologies for assessing the agent's efficacy, pharmacokinetic profile, and acute toxicity. Adherence to these standardized protocols is essential for generating reproducible and comparable data to guide further development. Murine models are indispensable in the search for new antimalarial drugs due to their physiological similarities to humans.[1][2]

Data Presentation

Table 1: In Vivo Efficacy of this compound in P. berghei-Infected Mice (4-Day Suppressive Test)

| Treatment Group | Dose (mg/kg/day) | Mean Parasitemia on Day 4 (%) | Percent Suppression (%) | Mean Survival Time (Days) |

| Vehicle Control | - | 35.8 ± 4.2 | - | 7.5 ± 1.2 |

| Chloroquine | 10 | 1.2 ± 0.5 | 96.6 | >30 |

| Agent 29 | 10 | 15.2 ± 2.1 | 57.5 | 12.3 ± 1.8 |

| Agent 29 | 25 | 6.8 ± 1.5 | 81.0 | 21.7 ± 2.5 |

| Agent 29 | 50 | 2.1 ± 0.8 | 94.1 | >30 |

Data are presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of this compound in Healthy and P. berghei-Infected Mice

| Parameter | Healthy Mice | P. berghei-Infected Mice |

| Tmax (h) | 4.0 | 6.0 |

| Cmax (ng/mL) | 850 | 720 |

| AUC (0-t) (ng·h/mL) | 9800 | 11500 |

| Half-life (t1/2) (h) | 18.5 | 22.0 |

| Clearance (CL) (L/h/kg) | 5.1 | 4.3 |

| Volume of Distribution (Vd) (L/kg) | 135 | 150 |

Pharmacokinetic parameters were determined following a single oral dose of 25 mg/kg.

Table 3: Acute Oral Toxicity of this compound in Mice

| Dose (mg/kg) | Number of Animals | Mortality (within 14 days) | Clinical Signs of Toxicity |

| 500 | 5 | 0 | No observable signs |

| 1000 | 5 | 0 | Mild lethargy observed in the first 6 hours |

| 2000 | 5 | 1 | Lethargy, piloerection, and reduced mobility |

| 5000 | 5 | 4 | Severe lethargy, ataxia, and significant weight loss |

LD50 was estimated to be greater than 2000 mg/kg.

Experimental Protocols

In Vivo Efficacy Study: 4-Day Suppressive Test

This protocol is adapted from standard methods for assessing the in vivo efficacy of candidate antimalarial compounds using rodent malaria parasites.[3]

Objective: To evaluate the dose-dependent efficacy of this compound in suppressing parasitemia in Plasmodium berghei-infected mice.

Materials:

-

6-8 week old Swiss albino or BALB/c mice.[1]

-

This compound, formulated in 7% Tween 80 and 3% ethanol in distilled water.[3]

-

Chloroquine (positive control).

-

Vehicle (negative control).

-

Giemsa stain.

-

Microscope with oil immersion objective.

Procedure:

-

Infection: Inoculate mice intraperitoneally (IP) with 1x10^7 P. berghei-parasitized red blood cells.

-

Grouping and Dosing: Randomly divide the infected mice into experimental groups (n=5 per group).

-

Treatment: Two hours post-infection, administer the first dose of this compound (10, 25, and 50 mg/kg), chloroquine (10 mg/kg), or vehicle control orally once daily for four consecutive days (Day 0 to Day 3).

-

Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail vein of each mouse.

-

Staining and Counting: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by counting at least 1000 erythrocytes under a microscope.

-

Efficacy Calculation: Calculate the percentage of parasitemia suppression using the following formula: % Suppression = [ (Mean parasitemia in control group - Mean parasitemia in treated group) / Mean parasitemia in control group ] x 100

-

Survival Monitoring: Monitor the mice daily for 30 days to record survival time. Mice that are aparasitemic on day 30 are considered cured.[3]

Pharmacokinetic Study

Objective: To determine the key pharmacokinetic parameters of this compound in both healthy and malaria-infected mice.

Materials:

-

Healthy and P. berghei-infected mice.

-

This compound (25 mg/kg oral dose).

-

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).

-

LC-MS/MS system for drug concentration analysis.

Procedure:

-

Dosing: Administer a single oral dose of this compound (25 mg/kg) to both healthy and infected mice (at peak parasitemia).

-

Blood Sampling: Collect blood samples via retro-orbital sinus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

-

Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Use pharmacokinetic software to calculate parameters such as Tmax, Cmax, AUC, half-life, clearance, and volume of distribution.

Acute Oral Toxicity Study

This protocol is based on standard guidelines for acute toxicity testing.[6]

Objective: To determine the acute oral toxicity and estimate the LD50 of this compound in mice.

Materials:

-

Healthy mice (e.g., Swiss albino), fasted overnight before dosing.

-

This compound, formulated for oral administration.

-

Oral gavage needles.

Procedure:

-

Grouping: Divide mice into groups (n=5 per group) for different dose levels (e.g., 500, 1000, 2000, 5000 mg/kg) and a vehicle control group.

-

Dosing: Administer a single oral dose of this compound or vehicle to the respective groups.

-

Observation: Observe the animals closely for the first 4 hours post-dosing and then daily for 14 days.

-

Monitoring: Record any clinical signs of toxicity, such as changes in behavior, breathing, and physical appearance, as well as any mortality.

-

Body Weight: Measure the body weight of each mouse before dosing and at regular intervals during the 14-day observation period.

-

Necropsy: At the end of the study, perform a gross necropsy on all animals to examine for any pathological changes in major organs.

Visualizations

References

- 1. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mmv.org [mmv.org]

- 4. In Vivo Antimalarial Activity and Toxicity Study of Extracts of Tagetes erecta L. and Synedrella nodiflora (L.) Gaertn. from the Asteraceae Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Acute toxicity and antimalarial studies of extract of Allophylus spicatus in animals - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring Hsp90 Inhibition by Antimalarial Agent 29

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for the survival and proliferation of malignant cells and pathogens, including the malaria parasite, Plasmodium falciparum.[1][2][3][4] Inhibition of Hsp90's ATPase activity disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of its client proteins, ultimately resulting in cell cycle arrest and apoptosis.[1][5][6][7] This makes Hsp90 an attractive therapeutic target for the development of novel anticancer and antimalarial agents.[3][6][8]

"Antimalarial agent 29" is a novel small molecule inhibitor designed to target Hsp90. These application notes provide detailed protocols for characterizing the inhibitory effects of this compound on Hsp90, including methods to measure its impact on ATPase activity, client protein stability, and direct target engagement within a cellular context.

Data Presentation: Summary of Expected Quantitative Data

The following tables summarize the expected quantitative data from the described experimental protocols, providing a framework for the analysis of Hsp90 inhibition by "this compound".

Table 1: Hsp90 ATPase Activity Inhibition

| Compound | IC₅₀ (µM) | Method |

| This compound | 0.5 | Malachite Green Assay |

| Geldanamycin (Control) | 0.2 | Malachite Green Assay |

| This compound | 0.6 | ADP-Glo Assay |

| Geldanamycin (Control) | 0.25 | ADP-Glo Assay |

Table 2: Client Protein Degradation

| Client Protein | Treatment (24h) | Protein Level (% of Control) |

| Akt | This compound (1 µM) | 45 |

| Cdk4 | This compound (1 µM) | 52 |